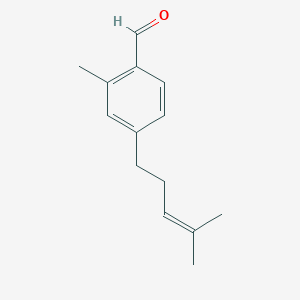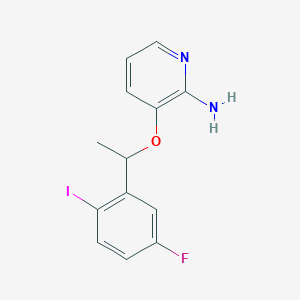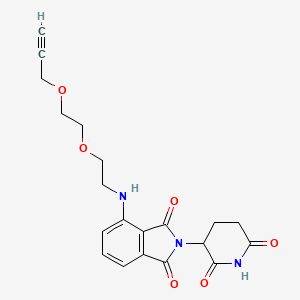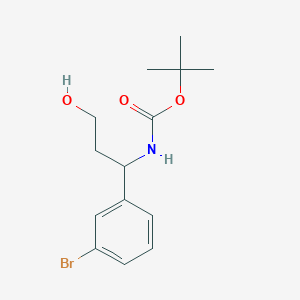
Tert-butyl 1-(3-bromophenyl)-3-hydroxypropylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-bromophenyl)-3-hydroxypropyl]carbamic acid 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a bromophenyl group, a hydroxypropyl chain, and a carbamic acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-bromophenyl)-3-hydroxypropyl]carbamic acid 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of 3-bromophenylpropanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(3-bromophenyl)-3-hydroxypropyl]carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles such as sodium azide (NaN3) in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[1-(3-bromophenyl)-3-hydroxypropyl]carbamic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[1-(3-bromophenyl)-3-hydroxypropyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the hydroxypropyl chain can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(4-bromophenyl)-3-hydroxypropyl]carbamic acid 1,1-dimethylethyl ester
- N-[1-(3-chlorophenyl)-3-hydroxypropyl]carbamic acid 1,1-dimethylethyl ester
- N-[1-(3-fluorophenyl)-3-hydroxypropyl]carbamic acid 1,1-dimethylethyl ester
Uniqueness
N-[1-(3-bromophenyl)-3-hydroxypropyl]carbamic acid 1,1-dimethylethyl ester is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens. This uniqueness makes it a valuable compound for studying halogen-specific effects in chemical and biological systems.
Propiedades
Fórmula molecular |
C14H20BrNO3 |
|---|---|
Peso molecular |
330.22 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(3-bromophenyl)-3-hydroxypropyl]carbamate |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)16-12(7-8-17)10-5-4-6-11(15)9-10/h4-6,9,12,17H,7-8H2,1-3H3,(H,16,18) |
Clave InChI |
LROVVCXCAXIHNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCO)C1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


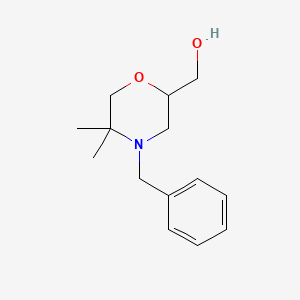
![1-Pyrrolidinecarboxylic acid, 2-[[(4-phenyl-1,2,3-thiadiazol-5-yl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B13981911.png)
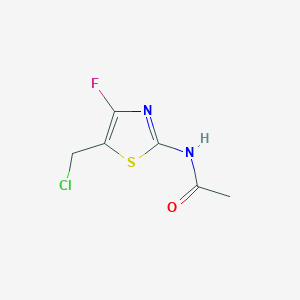
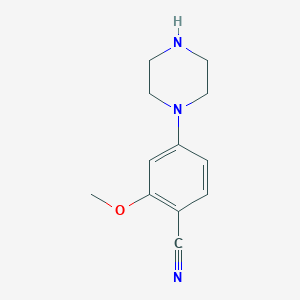
![Ethyl 3-carboxy-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13981919.png)
![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13981921.png)
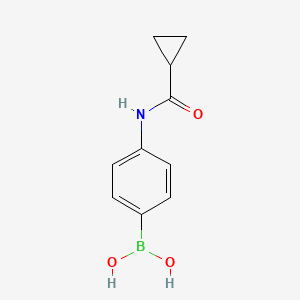
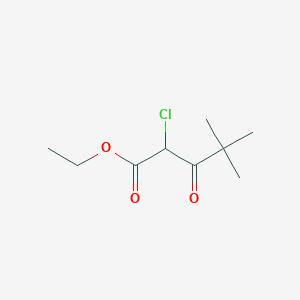
![3-Bromothieno[2,3-d]pyridazine](/img/structure/B13981928.png)
![[4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone](/img/structure/B13981937.png)
![ethyl 4-(3-amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13981939.png)
